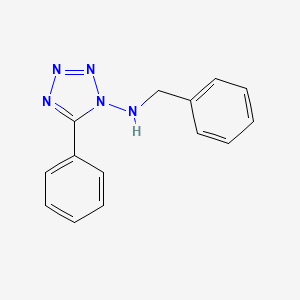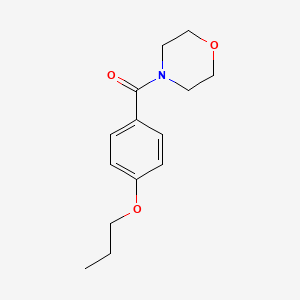
N-benzyl-5-phenyl-1H-tetrazol-1-amine
Overview
Description
N-benzyl-5-phenyl-1H-tetrazol-1-amine is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the tetrazole ring, making it a unique and versatile compound with various applications in scientific research and industry .
Preparation Methods
The synthesis of N-benzyl-5-phenyl-1H-tetrazol-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method offers the advantage of shorter reaction times and higher yields.
Chemical Reactions Analysis
N-benzyl-5-phenyl-1H-tetrazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate .
Reduction reactions involve the reduction of the tetrazole ring to form amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for these reactions .
Substitution reactions involve the replacement of one or more substituents on the tetrazole ring with other functional groups. These reactions can be carried out using various reagents and conditions, depending on the desired product. For example, halogenation reactions can be performed using halogenating agents such as chlorine or bromine .
Scientific Research Applications
N-benzyl-5-phenyl-1H-tetrazol-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been studied for its potential as an antifungal and anticancer agent . The compound’s ability to inhibit certain enzymes and interact with biological targets makes it a valuable tool in medicinal chemistry .
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a promising candidate for drug discovery and development . Additionally, the compound has applications in materials science, where it is used in the synthesis of novel materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-5-phenyl-1H-tetrazol-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
The tetrazole ring in this compound can also interact with biological receptors and proteins, modulating their activity and leading to therapeutic effects . The compound’s ability to form stable complexes with metal ions further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
N-benzyl-5-phenyl-1H-tetrazol-1-amine can be compared with other similar compounds in the tetrazole family. Some of these compounds include 5-phenyl-1H-tetrazole, 5-(benzylsulfanyl)-1H-tetrazole, and 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole . While these compounds share the tetrazole ring structure, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
The comparison of these compounds highlights the versatility and diversity of the tetrazole family, making them valuable tools in various fields of research and industry .
Properties
IUPAC Name |
N-benzyl-5-phenyltetrazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-3-7-12(8-4-1)11-15-19-14(16-17-18-19)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLMRZXVJNFVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C(=NN=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-hydrazinyl-3,3-dimethylbut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B4644337.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4644354.png)

![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4644370.png)
![7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4644372.png)
![N-allyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4644390.png)

![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4644403.png)
![(3S)-3-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4644411.png)
![ethyl 2-(cyclopropyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4644415.png)

![2,2,2-Trifluoro-1-[1-(thiophene-2-carbonyl)indol-3-yl]ethanone](/img/structure/B4644424.png)
![(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4644426.png)
